6-Chloro-2-methoxy-9-phenoxyacridine
Overview
Description
6-Chloro-2-methoxy-9-phenoxyacridine is an organic compound with the molecular formula C({20})H({14})ClNO(_{2}). It is a derivative of acridine, a class of compounds known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 2nd position, and a phenoxy group at the 9th position on the acridine ring.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known that this compound is an acridine derivative . Acridines are planar, tricyclic compounds that can intercalate into the DNA double helix, disrupting its structure and function
Action Environment
It is known that the compound should be protected from light and moisture and is stable for at least 2 years when stored at +4°c . These factors may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methoxy-9-phenoxyacridine is known to intercalate into DNA . It selectively binds to poly (dA-dT) sequences with the fluorescence lifetime decreasing with incorporation of guanosine . This property has been utilized in various research applications .
Cellular Effects
The binding of this compound to DNA brings about genotoxic properties . The mutagenic potential studied by the Ames test reveals that it can produce frameshift and transversion/transition mutations . It also is able to produce base-pair substitution in the presence of S9 mix . Moreover, the MTT assays have revealed cytotoxicity .
Molecular Mechanism
The mechanism of action of this compound is primarily through its intercalation into DNA . It selectively binds to poly (dA-dT) sequences, influencing the structure and function of the DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxy-9-phenoxyacridine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: Starting from acridine, nitration followed by reduction can introduce the amino group at the desired position.
Chlorination: The amino group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl(_{3})).
Phenoxylation: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO({3})) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH({2})) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_{3})) or phenoxide ions.
Major Products:
Oxidation: Products include 6-chloro-2-formyl-9-phenoxyacridine or 6-chloro-2-carboxy-9-phenoxyacridine.
Reduction: Products include 6-amino-2-methoxy-9-phenoxyacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methoxy-9-phenoxyacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Comparison with Similar Compounds
9-Aminoacridine: Known for its use as a fluorescent dye and DNA intercalator.
Acridine Orange: A well-known nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative used as an antiseptic and for its DNA intercalating properties.
Uniqueness: 6-Chloro-2-methoxy-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and phenoxy groups enhances its ability to interact with biological molecules and provides a scaffold for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
6-chloro-2-methoxy-9-phenoxyacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c1-23-15-8-10-18-17(12-15)20(24-14-5-3-2-4-6-14)16-9-7-13(21)11-19(16)22-18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWITQOQGJPKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966912 | |
Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-26-4, 5248-29-3 | |
Record name | NSC402894 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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